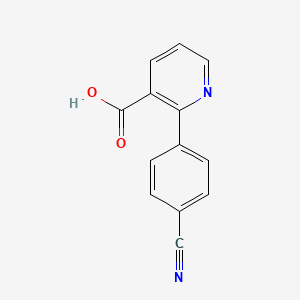

2-(4-cyanophenyl)pyridine-3-carboxylic acid

Description

2-(4-Cyanophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 4-cyanophenyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The cyano group enhances electron-withdrawing effects, while the carboxylic acid enables hydrogen bonding and coordination chemistry.

Properties

IUPAC Name |

2-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGWFURPUFZWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686999 | |

| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255634-99-1 | |

| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)pyridine-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has demonstrated that 2-(4-cyanophenyl)pyridine-3-carboxylic acid exhibits notable antimicrobial and anticancer activities. Studies suggest that the compound interacts with specific biological targets, potentially inhibiting the growth of various pathogens and cancer cells. For example, its ability to bind to enzymes involved in metabolic pathways makes it a candidate for drug development aimed at treating infections and tumors.

Drug Development

The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for modifications that can enhance bioavailability and selectivity towards target receptors or enzymes. Ongoing research focuses on optimizing its structure to improve efficacy and reduce side effects in therapeutic applications.

Materials Science

Synthesis of Coordination Compounds

In materials science, this compound is utilized as a ligand in the formation of coordination compounds. These complexes can exhibit interesting electronic properties, making them suitable for applications in organic electronics and photonics. The compound's ability to coordinate with metal ions enhances its utility in creating materials with tailored properties for specific applications .

Nanomaterials

The compound has also been explored for its role in the synthesis of nanomaterials. By incorporating it into polymer matrices or as part of composite materials, researchers aim to develop materials with improved mechanical strength and thermal stability. This application is particularly relevant in the development of advanced coatings and composites for industrial use.

Agricultural Chemistry

Herbicide Development

There is potential for this compound to be developed into herbicides due to its structural similarity to known herbicidal compounds. Research indicates that derivatives of pyridinecarboxylic acids can inhibit specific biochemical pathways in plants, leading to effective weed control strategies . The investigation into its herbicidal properties is ongoing, focusing on optimizing formulations for agricultural applications.

Environmental Chemistry

Pollutant Degradation

The compound's reactivity has been studied for its potential role in environmental remediation processes, particularly in the degradation of pollutants. Its ability to undergo various chemical transformations could be harnessed to develop methods for breaking down hazardous substances in contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-cyanophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Isomerism

- 4-(4-Cyanophenyl)pyridine-3-carboxylic acid (): Differs in the pyridine substitution pattern (carboxylic acid at position 3 vs. 4). This positional isomerism may influence dipole moments and crystal packing, affecting solubility and solid-state interactions.

Functional Group Variations

- Imazapic and Imazapyr (): Herbicidal analogs with methyl and isopropyl substituents instead of cyano. These hydrophobic groups enhance soil adsorption but reduce solubility in polar solvents compared to the cyano-containing compound.

- 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid (): Incorporates a sulfanyl (-S-) linker, enabling coordination with metals (e.g., cobalt complexes).

- 2-{[(4-Carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (): Replaces cyano with carbamoyl (-CONH₂), enhancing hydrogen-bonding capacity and solubility in aqueous media. This modification is advantageous in drug design for improved bioavailability .

Substituent Electronic Effects

- 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (): Features chloro and trifluoromethyl groups, both strong electron-withdrawing substituents.

- 3-(4-Methylphenyl)-4-pyridinecarboxylic acid (): A methyl group (electron-donating) at the phenyl ring increases electron density on the pyridine ring, contrasting with the cyano group’s electron-withdrawing nature. This affects redox properties and interaction with π-acidic receptors .

Comparative Data Table

Research Findings and Trends

- Coordination Chemistry : Derivatives with sulfanyl or carboxylic acid groups (e.g., ) form stable complexes with transition metals, useful in catalysis or materials science .

- Herbicidal Activity : Structural analogs like imazapyr () highlight the importance of substituent hydrophobicity in soil adsorption and bioactivity .

Biological Activity

2-(4-Cyanophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a carboxylic acid group at the 3-position and a cyanophenyl group at the 4-position. This unique substitution pattern contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study: A study on human breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammation.

- Mechanism of Action: It is believed that the cyanophenyl group enhances binding affinity to specific enzyme active sites, thereby inhibiting their activity effectively .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, utilizing reagents such as potassium carbonate in dimethylformamide (DMF) under elevated temperatures. Characterization techniques like NMR and mass spectrometry confirm the purity and structure of the synthesized compound .

Comparative Studies

Comparative studies with similar compounds have shown that variations in substituents can significantly affect biological activity. For instance, modifications to the cyanophenyl group or the carboxylic acid position can lead to enhanced or diminished pharmacological effects.

| Compound | Activity |

|---|---|

| This compound | Moderate Antimicrobial & Anticancer |

| 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | Higher Anticancer Activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.